Cas no 2680875-53-8 (benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate)

Benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate is a specialized carbamate derivative with potential applications in organic synthesis and medicinal chemistry. Its structure features a cyclopentyl core substituted with a prop-2-en-1-yl group and a benzyl carbamate moiety, offering versatility in further functionalization. The N-methyl group enhances stability while the allyl substituent provides reactivity for cross-coupling or polymerization reactions. This compound may serve as a key intermediate in the development of bioactive molecules or polymer precursors. Its well-defined molecular architecture allows for precise modifications, making it valuable for research in pharmaceuticals, agrochemicals, or material science. Proper handling under inert conditions is recommended due to potential sensitivity.
benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate structure
2680875-53-8 structure
Product Name:benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate
CAS No:2680875-53-8
MF:C17H23NO2
MW:273.37002491951
CID:6294927
PubChem ID:165911025
Update Time:2025-05-05

benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate
    • 2680875-53-8
    • EN300-28284039
    • Inchi: 1S/C17H23NO2/c1-3-11-17(12-7-8-13-17)18(2)16(19)20-14-15-9-5-4-6-10-15/h3-6,9-10H,1,7-8,11-14H2,2H3
    • InChI Key: VTMUSKMWHANPAK-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(C)C1(CC=C)CCCC1)=O

Computed Properties

  • Exact Mass: 273.172878976g/mol
  • Monoisotopic Mass: 273.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 29.5Ų

benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate Pricemore >>

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Additional information on benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate

Benzyl N-Methyl-N-[1-(Prop-2-En-1-Yl)Cyclopentyl]Carbamate: A Comprehensive Overview

Benzyl N-Methyl-N-[1-(Prop-2-en-1-yl)cyclopentyl]carbamate, with the CAS number 2680875-53-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as benzyl N-methyl-N-[1-(propenyl)cyclopentyl]carbamate, has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzyl group attached to a carbamate moiety, which is further substituted with a methyl group and a cyclopentyl group bearing a propenyl substituent. This combination of functional groups renders the compound versatile and amenable to a wide range of chemical reactions.

The carbamate functional group in this compound plays a pivotal role in its reactivity and utility. Carbamates are known for their ability to form strong hydrogen bonds, making them valuable in the synthesis of polymers, pharmaceuticals, and agrochemicals. Recent studies have explored the use of such compounds in the development of biodegradable polymers, which are increasingly sought after in sustainable materials science. The presence of the propenyl group introduces additional reactivity, particularly through its double bond, enabling participation in polymerization reactions and serving as a platform for further functionalization.

One of the most promising applications of benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate lies in its potential as a precursor for advanced materials. Researchers have demonstrated that this compound can be polymerized under controlled conditions to form high-performance polymers with tailored mechanical and thermal properties. These polymers exhibit excellent resistance to environmental degradation, making them ideal candidates for use in packaging, textiles, and electronic devices.

Furthermore, the cyclopentane ring in the molecule contributes to its stability and rigidity. This structural feature enhances the compound's compatibility with various chemical processes, including catalytic transformations and cross-coupling reactions. Recent advancements in catalytic chemistry have enabled the selective modification of this compound's substituents, paving the way for its use in drug delivery systems and targeted therapies.

In terms of synthesis, benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate can be prepared via a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and desired product purity. For instance, one common approach involves the reaction of benzyl chloride with an appropriate amine derivative under alkaline conditions. This method ensures high yields and excellent control over product quality.

The propenyl group within the molecule also offers opportunities for click chemistry applications. Click reactions, such as azide–alkyne cycloaddition (CuAAC), have become increasingly popular due to their efficiency and selectivity. By incorporating propenyl groups into click-reactive systems, researchers can create complex molecular architectures with unprecedented precision.

From an environmental perspective, benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate demonstrates favorable biodegradation characteristics under aerobic conditions. This property aligns with global efforts to develop eco-friendly chemicals that minimize ecological impact while maintaining high performance standards.

In conclusion, benzyl N-methyl-N-[1-(prop-2-en-1-yl)cyclopentyl]carbamate (CAS 2680875-53-8) is a multifaceted compound with diverse applications across multiple disciplines. Its unique combination of functional groups positions it as a valuable building block for advanced materials and innovative chemical systems. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in shaping future technological advancements.

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